molecular formula C13H14N2O5 B1299624 1-(3-Nitrobenzoyl)piperidine-4-carboxylic acid CAS No. 352673-01-9

1-(3-Nitrobenzoyl)piperidine-4-carboxylic acid

Cat. No. B1299624
M. Wt: 278.26 g/mol
InChI Key: OLNXQUYMKRMJIU-UHFFFAOYSA-N
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Description

The compound 1-(3-Nitrobenzoyl)piperidine-4-carboxylic acid is a derivative of piperidine with a nitrobenzoyl group and a carboxylic acid functionality. While the provided papers do not directly discuss this compound, they do provide insights into related structures and their properties, which can be useful for understanding the chemical behavior of similar compounds.

Synthesis Analysis

The synthesis of related compounds, such as 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-[(4-p-nitrobenzoyl)1-piperazinyl] quinoline-3-carboxylic acid, involves multiple steps that include the introduction of the nitrobenzoyl group into the piperazine moiety . The synthesis process is typically characterized by the use of IR, 1HNMR, and elemental analysis to confirm the structure of the synthesized compounds .

Molecular Structure Analysis

Although the exact molecular structure of 1-(3-Nitrobenzoyl)piperidine-4-carboxylic acid is not provided, we can infer from related compounds that the presence of the nitro group and carboxylic acid could lead to the formation of specific synthons or hydrogen bonding patterns. For example, in the case of 2-amino-4-nitrobenzoic acid, the crystal structure is significantly influenced by O–H···O and N–H···O(nitro) hydrogen bonds . Such interactions are likely to be relevant in the molecular structure analysis of 1-(3-Nitrobenzoyl)piperidine-4-carboxylic acid as well.

Chemical Reactions Analysis

The chemical reactivity of compounds containing nitrobenzoyl groups and carboxylic acids can be diverse. The nitro group is an electron-withdrawing group that can affect the reactivity of the benzene ring towards electrophilic aromatic substitution. The carboxylic acid group can engage in reactions typical of carboxylic acids, such as esterification or amide formation. The papers provided do not detail specific reactions for 1-(3-Nitrobenzoyl)piperidine-4-carboxylic acid, but the synthesis paper suggests that the introduction of the nitrobenzoyl group is a key step in the synthesis of related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(3-Nitrobenzoyl)piperidine-4-carboxylic acid can be speculated based on related compounds. For instance, the presence of the nitro group and carboxylic acid is likely to influence the compound's solubility, melting point, and acidity. The crystallographic data provided for related compounds indicate that such functionalities can lead to specific crystal packing and solid-state structures due to hydrogen bonding . These properties are essential for understanding the behavior of the compound in various environments and can be determined through experimental methods such as X-ray crystallography, as demonstrated in the provided papers .

Scientific Research Applications

Piperidine derivatives are important in various scientific fields, particularly in pharmaceutical research . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Here are some general applications of piperidine derivatives:

  • Pharmaceutical Industry

    • Piperidine derivatives are used in the design of drugs .
    • They play a significant role in the pharmaceutical industry .
    • Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
    • The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
  • Medicinal Applications

    • Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
    • Piperidine and pyridine complexes comprehend two of the most common heterocyclic fragments present in FDA approved drugs .

Safety And Hazards

Safety information for “1-(3-Nitrobenzoyl)piperidine-4-carboxylic acid” suggests that it should be kept in a dry, cool, and well-ventilated place . Precautionary measures include avoiding contact with skin and eyes, not breathing dust, and not ingesting the compound .

properties

IUPAC Name

1-(3-nitrobenzoyl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O5/c16-12(10-2-1-3-11(8-10)15(19)20)14-6-4-9(5-7-14)13(17)18/h1-3,8-9H,4-7H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLNXQUYMKRMJIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70361079
Record name 1-(3-nitrobenzoyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70361079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Nitrobenzoyl)piperidine-4-carboxylic acid

CAS RN

352673-01-9
Record name 1-(3-nitrobenzoyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70361079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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